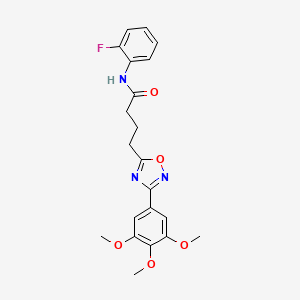
N-(2-fluorophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as 'FOTB', is a novel compound that has been studied for its potential use in scientific research. FOTB is a member of the oxadiazole family of compounds and has been found to possess unique biochemical and physiological properties that make it an interesting compound for further study.
Mécanisme D'action
The mechanism of action of FOTB is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways within cells. FOTB has been found to be particularly effective against cancer cells, where it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation.
Biochemical and physiological effects:
FOTB has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases, and to affect the expression of certain genes. FOTB has also been found to induce apoptosis in cancer cells, as well as to inhibit cell proliferation and migration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FOTB in lab experiments is its unique properties, which make it suitable for a variety of applications. It has been found to be particularly effective against cancer cells, and its fluorescent properties make it useful for imaging studies. However, one limitation of using FOTB is that it is a relatively new compound, and further studies are needed to fully understand its properties and potential uses.
Orientations Futures
There are a number of future directions for research on FOTB. One area of interest is the development of new drugs based on FOTB, particularly for the treatment of cancer and other diseases. Another area of interest is the use of FOTB as a fluorescent probe for imaging studies, which could have applications in a variety of fields, including biology, chemistry, and medicine. Further studies are also needed to fully understand the mechanism of action of FOTB and its potential uses in scientific research.
Méthodes De Synthèse
The synthesis of FOTB involves the reaction of 2-fluorobenzoyl chloride with 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-bromobutanoyl chloride to yield the final product, FOTB. The synthesis has been optimized to yield high purity and high yields of FOTB.
Applications De Recherche Scientifique
FOTB has been studied for its potential use in a variety of scientific research applications. It has been found to possess unique properties that make it suitable for use in drug discovery, particularly in the development of new drugs for the treatment of cancer and other diseases. FOTB has also been studied for its potential use as a fluorescent probe for imaging studies.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5/c1-27-16-11-13(12-17(28-2)20(16)29-3)21-24-19(30-25-21)10-6-9-18(26)23-15-8-5-4-7-14(15)22/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOUTDFWVQBWCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

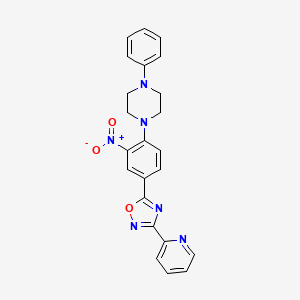

![N-[(4-chlorophenyl)methyl]-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7713810.png)

![3-(3-methoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713835.png)
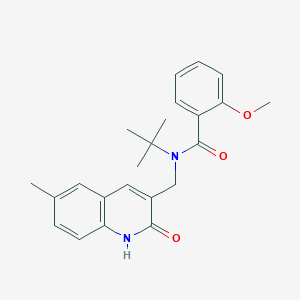
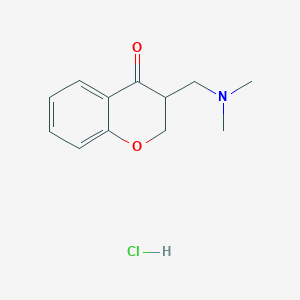

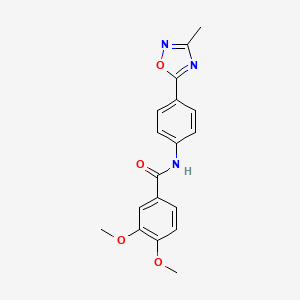
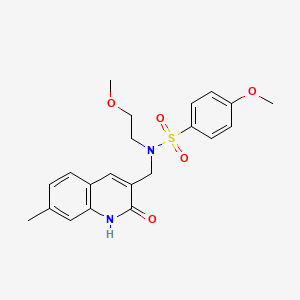

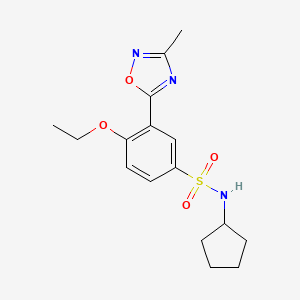
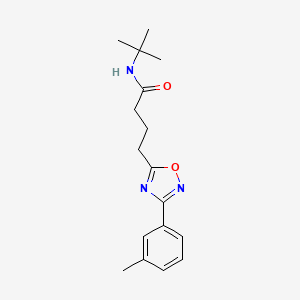
![3-(benzylsulfamoyl)-N-[(furan-2-yl)methyl]-4-methoxybenzamide](/img/structure/B7713881.png)